N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride
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Overview
Description
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . This compound is known for its unique structure, which includes a brominated phenyl ring, an ethoxy group, and a cyclopropanamine moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 2-ethoxybenzyl alcohol, followed by the formation of the corresponding bromide. This intermediate is then reacted with cyclopropanamine under suitable conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The brominated phenyl ring and cyclopropanamine moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects .
Comparison with Similar Compounds
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride can be compared with similar compounds, such as:
N-[(2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-[(5-chloro-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine hydrochloride: Has a methoxy group instead of an ethoxy group, influencing its solubility and reactivity.
Properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-2-15-12-6-3-10(13)7-9(12)8-14-11-4-5-11;/h3,6-7,11,14H,2,4-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFUNHDYUMWJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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